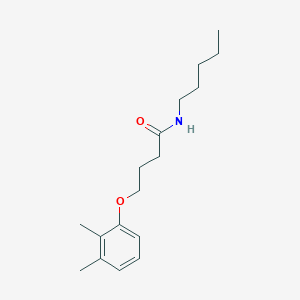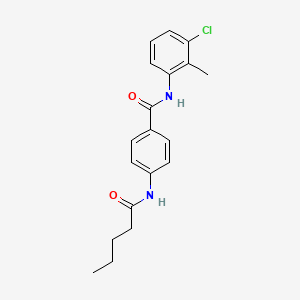![molecular formula C18H18ClN5O B4579764 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide
Descripción general
Descripción
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide, commonly known as CTM, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chlorophenols in Environmental Research
Chlorophenols, a group of chemicals that include chlorinated congeners, have been studied for their role as precursors to dioxins in thermal processes such as municipal solid waste incineration (MSWI). Research has focused on their concentrations, potential pathways for formation, and the correlation with other toxic compounds like dioxins, emphasizing their environmental impact and management (Peng et al., 2016).
Chlorinated Hydrocarbons' Toxicity
The toxicity associated with various chlorinated compounds, including their potential to contaminate with dioxins and cause a range of health issues, has been reviewed. This highlights the critical nature of understanding chemical toxicity for environmental and health safety (Kimbrough, 1972).
Biodegradation of Chlorinated Compounds
The biodegradation of chlorinated compounds, such as chlorophenols, by zero valent iron and bimetal systems offers insights into remediation technologies. These systems can dechlorinate toxic compounds efficiently, suggesting pathways for mitigating environmental pollution (Gunawardana et al., 2011).
Hepatoprotective and Nephroprotective Activities of Flavonoids
Flavonoids, like chrysin, have shown promise in protecting against the toxic effects of various drugs and toxic agents, including chlorinated compounds. This suggests potential therapeutic applications for mitigating the adverse effects of environmental toxins on liver and kidney health (Pingili et al., 2019).
Herbicide Degradation and Microbial Biodegradation
Herbicides based on chlorinated compounds, such as 2,4-D, have been extensively studied for their behavior in agricultural environments and the role of microorganisms in their degradation. This research underscores the importance of understanding and enhancing biodegradation processes to mitigate the environmental impact of agricultural chemicals (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFPXZFRYDSOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
